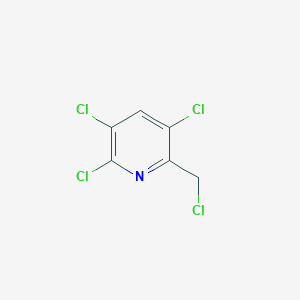
2,3,5-Trichloro-6-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the chloromethylation of 2,3,5-trichloropyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Chlorination of Pyridine: Pyridine is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3,5-trichloropyridine.
Chloromethylation: The 2,3,5-trichloropyridine is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves similar chlorination and chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the chlorinated pyridine can be achieved using reducing agents such as lithium aluminum hydride, leading to partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-(chloromethyl)pyridine largely depends on its reactivity towards nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trichloro-5-(chloromethyl)pyridine: Similar structure but different chlorine substitution pattern.
2,3,5-Trichloro-6-methoxypyridine: Contains a methoxy group instead of a chloromethyl group.
2,3,5-Trichloropyridine: Lacks the chloromethyl group.
Uniqueness
2,3,5-Trichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both electron-withdrawing chlorine atoms and a reactive chloromethyl group makes it a versatile intermediate in organic synthesis, distinguishing it from other chlorinated pyridines.
This compound’s unique properties and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H3Cl4N |
|---|---|
Peso molecular |
230.9 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2 |
Clave InChI |
DZWOWMYGYWLIPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)


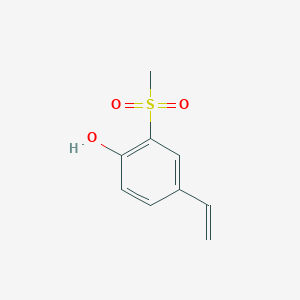


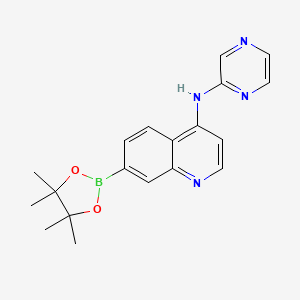
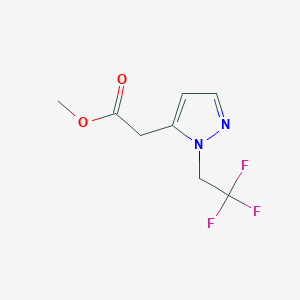
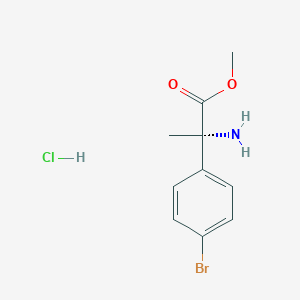

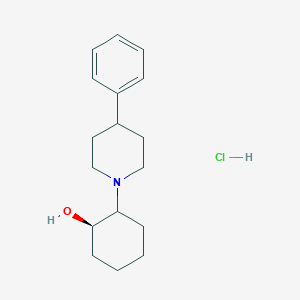
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
